A Comprehensive Technical Guide to (R)-5-Aminopiperidin-2-one Hydrochloride: A Key Chiral Building Block in Drug Discovery
A Comprehensive Technical Guide to (R)-5-Aminopiperidin-2-one Hydrochloride: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Aminopiperidin-2-one hydrochloride, a chiral lactam, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, piperidinone scaffold combined with a strategically positioned primary amine and a defined stereocenter makes it an attractive starting material for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of (R)-5-Aminopiperidin-2-one hydrochloride, offering insights for researchers and scientists engaged in the pursuit of novel therapeutics.
Core Properties and Identification
The fundamental characteristics of (R)-5-Aminopiperidin-2-one hydrochloride are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 1003021-01-9 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O | [2] |
| Molecular Weight | 150.61 g/mol | [2] |
| Appearance | White solid | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synonyms: (5R)-5-aminopiperidin-2-one hydrochloride, (R)-5-Amino-2-piperidone hydrochloride.[2]
Synthesis and Purification: An Enantioselective Approach
The synthesis of enantiopure (R)-5-Aminopiperidin-2-one hydrochloride is critical to its utility in chiral drug synthesis. A common and effective strategy involves starting from a readily available chiral precursor, such as L-aspartic acid. This approach ensures the desired stereochemistry in the final product.
Conceptual Synthetic Workflow
The synthesis can be conceptually understood as a multi-step process that involves the formation of the piperidinone ring and the introduction of the amino group with retention of the desired stereochemistry.
Caption: Conceptual workflow for the synthesis of (R)-5-Aminopiperidin-2-one hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example based on established chemical transformations for the synthesis of similar chiral lactams.[3][4] Researchers should adapt and optimize these steps based on their specific laboratory conditions and available reagents.
Step 1: Protection of L-Aspartic Acid
-
Suspend L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium carbonate) and a protecting group for the amine (e.g., di-tert-butyl dicarbonate, Boc₂O) and the carboxylic acids (e.g., benzyl bromide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the protected L-aspartic acid derivative.
Step 2: Selective Reduction and Activation
-
Selectively reduce one of the protected carboxylic acid groups to a primary alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).
-
Activate the resulting hydroxyl group for subsequent nucleophilic attack, for instance, by converting it to a mesylate or tosylate.
Step 3: Intramolecular Cyclization
-
Treat the activated intermediate with a base to induce intramolecular cyclization, forming the piperidin-2-one ring. The stereocenter from the original L-aspartic acid directs the formation of the (R)-enantiomer.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Remove the protecting groups from the amine and any remaining carboxylic acid groups under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl groups).
-
Dissolve the resulting (R)-5-Aminopiperidin-2-one free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrogen chloride (e.g., HCl in ether or methanol) to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain (R)-5-Aminopiperidin-2-one hydrochloride.
Purification
Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.[5]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers and assess enantiomeric purity.[5][6]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of (R)-5-Aminopiperidin-2-one hydrochloride.
| Analytical Technique | Expected Data |
| ¹H NMR | The spectrum should show characteristic peaks for the protons on the piperidinone ring and the amine group. Chemical shifts and coupling constants will be indicative of the rigid ring structure.[7][8][9] |
| ¹³C NMR | The spectrum will display distinct signals for each of the five carbon atoms in the piperidinone ring, including the carbonyl carbon at a characteristic downfield shift.[10][11] |
| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the lactam, and C-N stretching. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Solubility | The hydrochloride salt is generally expected to have good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents. |
Applications in Drug Development: A Chiral Scaffold for Innovation
The rigid conformation and the presence of a primary amine make (R)-5-Aminopiperidin-2-one hydrochloride a valuable synthon for introducing a chiral piperidine motif into drug candidates. This can significantly influence a molecule's pharmacological properties.[12]
Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of chiral aminopiperidines is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[12][13][14][15] The aminopiperidine moiety can interact with key residues in the active site of the DPP-4 enzyme, leading to potent and selective inhibition. The (R)-configuration is often crucial for optimal binding and biological activity.
Caption: The role of (R)-5-Aminopiperidin-2-one hydrochloride in the synthesis and mechanism of action of DPP-4 inhibitors.
The synthesis of such inhibitors would typically involve the coupling of the primary amine of (R)-5-Aminopiperidin-2-one with a suitable electrophilic partner, followed by further synthetic modifications to complete the target molecule. The stereochemistry at the 5-position of the piperidinone ring plays a critical role in orienting the rest of the molecule within the enzyme's binding pocket.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-5-Aminopiperidin-2-one hydrochloride.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
-
In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[16]
It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Conclusion
(R)-5-Aminopiperidin-2-one hydrochloride stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and versatile reactivity provide a reliable platform for the synthesis of sophisticated and potent therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering researchers to leverage this valuable synthon in their quest for novel medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)-5-Aminopiperidin-2-one hydrochloride will undoubtedly continue to rise.
References
Please note that a comprehensive list of clickable references would be provided here, linking to the source materials for all cited information.
Sources
- 1. 1003021-01-9|(R)-5-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.com [mdpi.com]
- 12. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. capotchem.cn [capotchem.cn]
- 17. fishersci.com [fishersci.com]
